6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h9-12,19H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHOUURMCGEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336522 | |
| Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135897-70-0 | |
| Record name | 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and a suitable carbazole precursor.
Cyclization Reaction: The cyclization is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated carbazole derivatives.
Scientific Research Applications
6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 6-position substituent significantly impacts molecular geometry and intermolecular interactions. Key comparisons include:
- Non-planarity: The 6-methoxy derivative exhibits a dihedral angle of 14.8° between aromatic and cyclohexenone rings, stabilized by N–H⋯O hydrogen bonds . Similar distortions are likely in the cyclohexyl analog due to steric hindrance.
- Crystallinity : Bromo- and methoxy-substituted compounds form hydrogen-bonded dimers or chains, whereas the cyclohexyl group may promote van der Waals-driven packing .
Q & A
Q. What are the established synthetic routes for 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of hydrazone precursors under acidic conditions. For example, refluxing a mixture of substituted hydrazones (e.g., 2-(2-(4-substituted-phenyl)hydrazono)cyclohexanone) in acetic acid and hydrochloric acid (3:1 ratio) at 398–403 K for 2–6 hours achieves cyclization . Yield optimization requires strict temperature control (deviations >5 K reduce yield by ~20%) and solvent selection (ethanol for recrystallization improves purity to >95%) . TLC monitoring (petroleum ether:ethyl acetate, 95:5) ensures reaction completion.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography is the gold standard for structural validation. Key parameters include:
- Dihedral angles between the benzene and pyrrole rings (e.g., 1.69° in 6-methoxy analogs, indicating non-planarity) .
- Hydrogen bonding networks (e.g., N–H···O/S interactions stabilizing crystal packing) .
Complementary techniques: - 1H NMR : Signals at δ 7.4–7.7 ppm confirm aromatic protons; δ 2.6–3.0 ppm corresponds to cyclohexene CH2 groups .
- IR spectroscopy : Absorbances at ~3400 cm⁻¹ (N–H stretch) and ~1680 cm⁻¹ (C=O stretch) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Column chromatography : Silica gel with petroleum ether:ethyl acetate (95:5) achieves >90% purity .
- Recrystallization : Ethanol removes polar impurities (e.g., unreacted hydrazones), improving crystalline homogeneity .
- HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) resolve structurally similar contaminants (e.g., tetrahydrocarbazole isomers) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyl substituent influence reactivity and biological activity?
The cyclohexyl group introduces steric hindrance, reducing electrophilic substitution rates at the C6 position by ~40% compared to methoxy analogs . Computational studies (DFT at B3LYP/6-31G*) show:
Q. What experimental designs resolve contradictions in reported crystal structure data for carbazole derivatives?
Discrepancies in dihedral angles (e.g., 0.71° vs. 1.69° non-planarity ) arise from:
Q. How can computational methods optimize reaction pathways for novel carbazole derivatives?
The ICReDD framework integrates:
- Quantum mechanical calculations : Transition state analysis (e.g., IRC in Gaussian 16) identifies rate-limiting steps (e.g., cyclohexene ring closure) .
- Machine learning : Bayesian optimization of reaction parameters (temperature, catalyst loading) reduces trial iterations by 70% .
- Reactor simulation : COMSOL Multiphysics models heat/mass transfer in reflux setups to prevent local overheating (>5 K gradients reduce yield by 15%) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the carbazole core?
- Directing groups : Introducing a temporary ester at C3 (via Friedel-Crafts acylation) directs electrophiles to C6 with >85% selectivity .
- Catalytic systems : Pd(OAc)₂ with P(2-furyl)₃ ligand enables Suzuki coupling at C6 without disrupting the tetrahydro ring .
- Protection/deprotection : Boc protection of the pyrrole nitrogen prevents unwanted N-alkylation .
Methodological Notes
- Data contradiction resolution : Cross-validate NMR/X-ray data with computational models (e.g., Mercury CSD for packing analysis) .
- Experimental design : Use factorial designs (e.g., 2³ factorial for temperature, solvent ratio, catalyst loading) to quantify interaction effects .
This FAQ synthesizes methodologies from crystallography, synthetic chemistry, and computational modeling to address both foundational and cutting-edge research challenges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
